molecular formula C7H8FNO3S2 B14128764 N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride

N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride

Cat. No.: B14128764
M. Wt: 237.3 g/mol
InChI Key: DRCVSIMWSFDKLW-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both sulfonyl and fluorine groups in the molecule imparts distinct chemical properties that are exploited in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride typically involves the reaction of sulfonamides with fluorinating agents. One common method is the reaction of sulfonamides with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of fluorosulfonic acid as a fluorinating agent . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phase transfer catalysts, such as tetrabutylammonium fluoride, can also improve the efficiency of the fluorination process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to enzyme inactivation . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is unique due to its specific structural features that allow for selective reactivity and stability under physiological conditions. This makes it a valuable tool in both chemical biology and medicinal chemistry .

Properties

Molecular Formula

C7H8FNO3S2

Molecular Weight

237.3 g/mol

IUPAC Name

N-(fluoro-oxo-phenyl-λ6-sulfanylidene)methanesulfonamide

InChI

InChI=1S/C7H8FNO3S2/c1-13(10,11)9-14(8,12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

DRCVSIMWSFDKLW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=S(=O)(C1=CC=CC=C1)F

Origin of Product

United States

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